4-(Pyridin-2-yl)but-3-yn-1-amine
Description
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-pyridin-2-ylbut-3-yn-1-amine |
InChI |
InChI=1S/C9H10N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,3,7,10H2 |
InChI Key |
DMQYMZKEOZGEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Alkyne vs. Saturated Chains : The alkyne in this compound introduces rigidity and reactivity absent in saturated analogs like 3-(Pyridin-4-yl)propan-1-amine. This could enhance binding specificity in drug design .
- Heterocyclic Additions : The furan-containing analog (4-(furan-2-yl)-1-(pyridin-2-yl)butan-2-amine) demonstrates how oxygen-containing heterocycles may modulate bioavailability or metabolic stability .
Preparation Methods
Metal-Free Oxidative Coupling via Iodine/TBHP-Mediated C–C Bond Cleavage
A groundbreaking method for synthesizing N-(pyridin-2-yl)amides and related compounds involves iodine (I₂) and tert-butyl hydroperoxide (TBHP)-promoted C–C bond cleavage. While initially developed for amide formation, this protocol can be adapted for alkynylamine synthesis. In a representative procedure, α-bromoketones react with 2-aminopyridines under oxidative conditions to generate intermediates that undergo selective cleavage (Table 1) .
Table 1: Optimization of I₂/TBHP-Mediated Synthesis
| Entry | Catalyst | Solvent | Oxidant | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | Toluene | TBHP | 100 | 17 |
| 4 | I₂ | Toluene | TBHP | 100 | 83 |
| 5 | KI | Toluene | TBHP | 100 | 79 |
Key findings:
-
I₂ outperforms transition-metal catalysts, achieving 83% yield via radical-mediated cleavage .
-
The reaction proceeds through a pyridinium salt intermediate, followed by TBHP-induced oxidation to form the alkyne-amine backbone .
This method’s scalability and avoidance of transition metals make it industrially viable, though further optimization is required to direct selectivity toward alkynylamines over amides.
Nucleophilic Aromatic Substitution Under Thermal Conditions
Thermal nucleophilic substitution provides a direct route to 4-(pyridin-2-yl)but-3-yn-1-amine by reacting halogenated pyridines with but-3-yn-1-amine. A notable example involves 4-bromo-6-fluoroquinoline and but-3-yn-1-amine, yielding 98% product under solvent-free conditions at 140°C . Adapting this to pyridine derivatives requires addressing pyridine’s lower reactivity compared to quinolines.
Table 2: Thermal Substitution Parameters
| Substrate | Amine | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Bromo-6-fluoroquinoline | But-3-yn-1-amine | 140 | 12 | 98 |
| 2-Bromopyridine* | But-3-yn-1-amine | 160 | 24 | 45† |
*Hypothetical extension based on Ref ; †Theoretical yield requiring validation.
Mechanistic considerations:
-
The reaction likely proceeds via an SNAr mechanism, where the amine’s lone pair attacks the electron-deficient pyridine ring .
-
Elevated temperatures compensate for pyridine’s aromatic stabilization, enabling substitution without catalysts.
Protective Group Strategies and Reductive Amination
But-3-yn-1-amine’s primary amine group often necessitates protection during synthesis. The Boc (tert-butyloxycarbonyl) group is widely used, as demonstrated in HATU-mediated couplings . Post-coupling deprotection under acidic conditions (e.g., HCl) yields the free amine.
Example protocol :
-
Protection : React but-3-yn-1-amine with Boc anhydride.
-
Coupling : Perform Sonogashira coupling with 2-iodopyridine.
-
Deprotection : Treat with HCl in dioxane to remove Boc.
Q & A
Q. What are the recommended synthetic routes for 4-(Pyridin-2-yl)but-3-yn-1-amine, and how are intermediates purified?
A common method involves coupling pyridine derivatives with alkynyl amines via Sonogashira or copper-catalyzed cross-coupling reactions. For example, analogous syntheses use S-alkylation in alkaline media to introduce pyridinyl groups, followed by chromatographic purification (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate intermediates . Key steps include monitoring reaction progress via TLC and confirming purity using H-NMR and C-NMR spectral data .
Q. How is structural characterization of this compound performed?
Characterization relies on:
- NMR spectroscopy : H-NMR identifies proton environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm, alkyne protons at δ 2.5–3.5 ppm). C-NMR confirms sp-hybridized carbons in the alkyne moiety (~70–90 ppm) .
- HRMS (ESI) : Validates molecular weight with precision (±0.001 Da) .
- X-ray crystallography : For crystalline derivatives, bond angles and coordination geometries are resolved (e.g., pyridine-metal interactions in related complexes) .
Q. What are the typical reactivity patterns of this compound under basic laboratory conditions?
The alkyne group undergoes click chemistry (e.g., Huisgen cycloaddition with azides), while the pyridine moiety acts as a weak base or ligand. The amine group participates in nucleophilic substitutions or forms Schiff bases with carbonyl compounds. Caution is needed for alkyne oxidation; inert atmospheres (N) are recommended during reactions .
Advanced Research Questions
Q. How does this compound function in coordination chemistry, and what metal complexes are relevant?
The pyridine nitrogen and alkyne π-system enable ligand behavior, forming complexes with transition metals (e.g., Zn, Cu). For example, analogous triazole-pyridine ligands create octahedral Zn complexes, characterized by X-ray diffraction showing N–Zn bond lengths of ~2.0–2.2 Å . These complexes are studied for catalytic or photoluminescent properties.
Q. What strategies resolve contradictions in catalytic activity data for metal complexes of this compound?
Variations in catalytic performance (e.g., turnover frequency) may arise from:
- Steric effects : Bulky substituents on the pyridine ring hinder metal coordination.
- Solvent polarity : Polar solvents stabilize charge-separated intermediates in redox reactions.
- Counterion influence : Non-coordinating ions (e.g., PF) enhance metal accessibility. Systematic studies comparing % yield, TOF, and activation energy under controlled conditions are critical .
Q. What computational methods predict the compound’s electronic properties and reaction pathways?
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.
- Molecular docking : Models interactions with biological targets (e.g., enzymes), leveraging the amine’s hydrogen-bonding capability.
- MD simulations : Assess stability of metal complexes in solution. Software like Gaussian or ORCA is typically used .
Q. How does fluorination of the pyridine ring alter the compound’s physicochemical properties?
Fluorination at the 3- or 5-position increases electron-withdrawing effects, raising the compound’s acidity (pK ~4–5 vs. ~6 for non-fluorinated analogs). This enhances stability in acidic media and modifies ligand-metal binding constants. F-NMR is essential for tracking fluorinated derivatives .
Methodological Considerations
Q. What protocols mitigate decomposition during long-term storage?
Q. How are reaction yields optimized in multi-step syntheses involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
